Ethyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
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Description
The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive compounds . It also contains a pyrano[3,2-b]pyran-3-carboxylate group, which is a type of oxygen-containing heterocycle. These groups could potentially confer interesting biological properties to the compound.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated the utility of related pyran derivatives in synthesizing a wide range of heterocyclic compounds. For instance, the synthesis of tetrahydroquinoline derivatives via reactions involving similar pyran compounds indicates the potential for creating bioactive molecules with varied applications in medicinal chemistry (Bombarda, Erba, Gelmi, & Pocar, 1992). Additionally, the synthesis of 2-amino-4H-pyran-3-carbonitriles through reactions involving chloroacetyl chloride has been explored, highlighting the versatility of pyran derivatives in organic synthesis (Hai, Thanh, Cao Thi Le, Thuy, & T. Tung, 2017).
Corrosion Inhibition
Pyran derivatives have been investigated for their potential as corrosion inhibitors. A study demonstrated that specific pyran derivatives exhibit high efficiency in mitigating acid corrosion, providing insights into their application in protecting metals from corrosion in industrial settings (Saranya, Benhiba, Anusuya, Subbiah, Zarrouk, & Chitra, 2020). These findings suggest that compounds like Ethyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate could potentially serve similar functions in specialized applications.
Other Applications
The research extends into the synthesis of various isomeric enaminones and pyranopyrazole derivatives, indicating the broad applicability of pyran compounds in creating complex molecular structures with potential pharmacological activities (Brbot-Šaranović, Pavlović, Vrdoljak, & Cindrić, 2001; Dohare, Ansari, Quraishi, & Obot, 2017).
Properties
IUPAC Name |
ethyl 2-amino-4-(1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO8/c1-2-24-19(23)15-14(9-3-4-12-13(5-9)26-8-25-12)17-16(28-18(15)20)11(22)6-10(7-21)27-17/h3-6,14,21H,2,7-8,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIBKBXCESPSQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC4=C(C=C3)OCO4)OC(=CC2=O)CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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